molecular formula C11H8F2N4 B1479529 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098065-57-5

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1479529
CAS No.: 2098065-57-5
M. Wt: 234.2 g/mol
InChI Key: VXNVROQHBGGGCU-UHFFFAOYSA-N
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Description

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and pyridine-containing molecules. Examples are:

Uniqueness

What sets 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4/c12-11(13)17-9(1-4-14)7-10(16-17)8-2-5-15-6-3-8/h2-3,5-7,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNVROQHBGGGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)CC#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
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2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

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